molecular formula C6H10O3 B165357 2-Methoxyethyl acrylate CAS No. 3121-61-7

2-Methoxyethyl acrylate

Cat. No.: B165357
CAS No.: 3121-61-7
M. Wt: 130.14 g/mol
InChI Key: HFCUBKYHMMPGBY-UHFFFAOYSA-N
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Description

2-Methoxyethyl acrylate is an organic compound with the molecular formula C6H10O3. It is a clear, colorless liquid with a sharp, musty odor. This compound is primarily used as a monomer in the synthesis of polymers for coatings, adhesives, and plastics due to its excellent flexibility, UV resistance, and water resistance .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Properties

IUPAC Name

2-methoxyethyl prop-2-enoate
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InChI

InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3
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InChI Key

HFCUBKYHMMPGBY-UHFFFAOYSA-N
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Canonical SMILES

COCCOC(=O)C=C
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Molecular Formula

C6H10O3
Record name 2-METHOXYETHYL ACRYLATE
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Related CAS

97008-69-0, 32171-39-4, 28628-64-0
Record name Polyethylene glycol methyl ether acrylate homopolymer
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Record name Polyethylene glycol methyl ether acrylate
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Record name Poly(2-methoxyethyl acrylate)
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DSSTOX Substance ID

DTXSID7025554
Record name 2-Methoxyethyl acrylate
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Molecular Weight

130.14 g/mol
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Physical Description

2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid
Record name 2-METHOXYETHYL ACRYLATE
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Record name 2-Propenoic acid, 2-methoxyethyl ester
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Boiling Point

312.8 °F at 760 mmHg (NTP, 1992)
Record name 2-METHOXYETHYL ACRYLATE
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Flash Point

180 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Record name 2-METHOXYETHYL ACRYLATE
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Density

1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

3121-61-7, 32171-39-4
Record name 2-METHOXYETHYL ACRYLATE
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Record name Methoxyethyl acrylate
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Record name 2-Methoxyethyl acrylate
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Record name 2-METHOXYETHYL ACRYLATE
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Record name 2-Propenoic acid, 2-methoxyethyl ester
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Record name POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER
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Melting Point

-48.3 °F (NTP, 1992)
Record name 2-METHOXYETHYL ACRYLATE
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Synthesis routes and methods

Procedure details

Polymethoxyethyl acrylate having a constitutional unit of the above formula (1) in which R1 is hydrogen, R2 is a methyl group and m is 1 was synthesized. Specifically, 15 g of methoxyethyl acrylate was polymerized in 60 g of 1,4-dioxane at 75° C. for 10 hours with nitrogen bubbling by using azobisisobutyronitrile (0.1% by mass) as an initiator. After the polymerization was completed, the resultant was added dropwise to n-hexane to form a precipitate, and thus the product was isolated. The product was dissolved in tetrahydrofuran, the resulting solution was purified with n-hexane twice, and the resultant was dried under reduced pressure for a whole day and night. Thus, a clear and colorless polymer with high viscosity was obtained. The yield rate was 76%. As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC), the polymer was found to have a number average molecular weight of 15,000 and a molecular weight distribution (Mw/Mn) of 3.4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is poly(2-methoxyethyl acrylate) (PMEA) considered a promising biocompatible material?

A1: PMEA exhibits excellent blood compatibility, inhibiting platelet adhesion and activation of the coagulation system. [, , ] This is attributed to the unique hydration structure of PMEA, particularly the presence of "intermediate water," which forms a protective layer preventing direct contact between the polymer surface and blood components. [, , , ]

Q2: How does PMEA influence the adhesion and growth of cells?

A2: Studies show that PMEA supports the adhesion and proliferation of various cell types, including lung cancer cells [], human periodontal ligament cells [], and human umbilical vein endothelial cells (HUVECs). [, ] The adhesion mechanism can be both integrin-dependent and integrin-independent. []

Q3: Can PMEA be used to create surfaces that promote cell spheroid formation?

A3: Yes, multi-block copolymers incorporating PMEA and polyethylene glycol (PEG) have been shown to support the formation of cell spheroids, which are valuable 3D cell culture models for drug screening and tissue engineering. [] The PEG content in these copolymers can be adjusted to control the rate of spheroid formation.

Q4: Does PMEA impact tumor cell behavior?

A4: Research indicates that PMEA can promote the viability of tumor cells in serum-free conditions by inducing a blebbing-like phenomenon and spontaneous cell aggregation. [] This effect is linked to the activation of the Akt signaling pathway via N-cadherin-mediated cell-cell contact.

Q5: Can PMEA be used for the isolation and culture of circulating tumor cells (CTCs)?

A5: Yes, PMEA substrates have shown promise for capturing and culturing CTCs from the blood of cancer patients. [, ] PMEA's ability to selectively promote tumor cell adhesion while inhibiting blood cell adhesion makes it a valuable tool for CTC isolation and analysis.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H10O3, and its molecular weight is 130.14 g/mol. []

Q7: How does the hydration state of PMEA and its analogs affect their properties?

A7: The presence of intermediate water in PMEA and its analogs influences their biocompatibility, protein adsorption characteristics, and interactions with cells. [, , , ] The amount and type of hydrated water can be modulated by modifying the side chain spacing and length of PMEA analogs. []

Q8: How does the incorporation of fluorine affect the properties of PMEA?

A8: The introduction of a small amount of fluorine into PMEA, creating fluorinated PMEA, can alter its hydration structure, surface morphology, and blood compatibility. [] This modification allows for fine-tuning the material's properties for specific biomedical applications.

Q9: What polymerization techniques are commonly employed for the synthesis of PMEA and its copolymers?

A9: Several controlled radical polymerization methods have been successfully used to synthesize PMEA and its copolymers, including Atom Transfer Radical Polymerization (ATRP), Nitroxide Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. [, , , , , ] These methods allow for precise control over molecular weight, polydispersity, and copolymer composition.

Q10: Can PMEA be used to create graft copolymers with unique properties?

A10: Yes, PMEA has been successfully incorporated into amphiphilic graft copolymers using a combination of RAFT polymerization and ATRP. [] These graft copolymers have shown promise for applications in aqueous lubrication.

Q11: What are the potential applications of PMEA in the biomedical field?

A11: PMEA's biocompatibility and antithrombogenic properties make it suitable for various biomedical applications, including:* Coatings for medical devices to improve blood compatibility [, , , ]* Scaffolds for tissue engineering [, , ]* Platforms for CTC isolation and analysis [, , ]

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